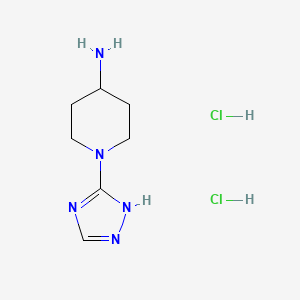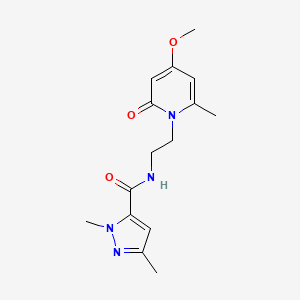
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .
Chemical Reactions Analysis
Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions. The presence of the methoxy and amide groups may also influence the reactivity of the compound .科学的研究の応用
Sigma-2 Receptor Probes
N-(4-(3,4-Dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2-methoxy-5-methyl-benzamide (RHM-1) and its analogs have been studied for their binding affinity to sigma-2 (σ2) receptors. The high affinity of these compounds for σ2 receptors suggests potential applications in studying neurodegenerative diseases and cancer, where σ2 receptors play a crucial role. RHM-1, in particular, demonstrated superior binding affinity, indicating its utility as a ligand for in vitro studies of σ2 receptors (Xu et al., 2005).
Antipsychotic Agents
The synthesis and evaluation of various benzamide derivatives, including S-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, have been explored for their antidopaminergic properties. These compounds are investigated for their potential as antipsychotic agents, particularly for their preferential inhibition of the hyperactivity component of behavioral syndromes, indicating a lower tendency to induce extrapyramidal side effects at antipsychotically effective doses (Högberg et al., 1990).
Herbicide Hydrolysis and Soil Metabolism
The unexpected hydrolysis of benzoylamide derivatives like isoxaben into 5-isoxazolinone highlights the environmental degradation pathways of such compounds. This finding is significant for understanding the environmental behavior and safety of herbicide compounds, revealing that the acid hydrolysis pathway observed for isoxaben is also a major soil metabolism pathway, thereby reducing concerns regarding their transformation into carcinogenic compounds (Rouchaud et al., 2010; 1994).
Anticancer Agent Discovery
Compounds such as (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877) have been identified as potential anticancer agents due to their role as kinesin spindle protein (KSP) inhibitors. These compounds exhibit promising pharmacokinetic profiles and efficacy in inducing cell death, supporting their further exploration as clinical candidates for cancer treatment (Theoclitou et al., 2011).
Imaging of Alzheimer's Disease
The synthesis of carbon-11-labeled CK1 inhibitors, including derivatives of N-(2,2-difluoro-5H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]imidazol-6-yl)-3-methoxybenzamide, as potential PET radiotracers, represents a significant advancement in the imaging of Alzheimer's disease. These compounds offer insights into the development of diagnostic tools for early detection and monitoring of neurodegenerative diseases (Gao et al., 2018).
将来の方向性
The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Additionally, it could serve as a starting point for the synthesis of new benzothiazole derivatives .
特性
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10-5-4-6-11(7-10)16(20)19-17-18-12-8-13(21-2)14(22-3)9-15(12)23-17/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZFXUDEBOYFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2694429.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2694431.png)
![N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2694432.png)
![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694433.png)
![N-(2-chloro-4-methylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2694435.png)



![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2694442.png)
![7-azepan-1-yl-3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2694443.png)

![5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2694446.png)

